molecular formula C41H72O2 B162319 Cholesteryl myristate CAS No. 1989-52-2

Cholesteryl myristate

Cat. No. B162319
CAS RN: 1989-52-2
M. Wt: 597 g/mol
InChI Key: SJDMTGSQPOFVLR-WDYKRWKJSA-N
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Description

Cholesteryl myristate is a cholesterol ester . Levels of cholesteryl myristate are increased in the serum, liver, and aorta in rabbits fed a high-cholesterol diet and positively correlate with the development of non-alcoholic fatty liver disease (NAFLD) .


Synthesis Analysis

Cholesteryl myristate is obtained by the formal condensation of the hydroxy group of cholesterol with the carboxy group of myristic acid . It has been used in the composition of lipid nanoparticles (LNPs) as drug carrier systems for drugs with low water solubility .


Molecular Structure Analysis

The structure of cholesteryl myristate was determined from observed X-ray intensities, measured by diffractometer . The crystal structure consists of stacked bilayers 50·7 Å thick. The C (17) chain ends, which lie at the bilayer surfaces, are virtually liquid. Within a bilayer, cholesterols pack with cholesterols, and myristate chains pack with myristate chains .


Chemical Reactions Analysis

Cholesteryl myristate forms at least two separate liquid crystalline phases before it melts . The liquid crystalline transitions in the following scheme: crystalline smectic * cholesteric e6 melt, have been found by measurements of various physical properties .


Physical And Chemical Properties Analysis

Cholesteryl myristate has a molecular formula of C41H72O2 and an average mass of 597.009 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 630.7±34.0 °C at 760 mmHg, and a flash point of 334.8±13.2 °C .

Scientific Research Applications

  • Thermotropic Liquid Crystals

    • Field : Material Science
    • Application : Cholesteryl Myristate (ChM) is used in the study of liquid crystal (LC) mixtures, which are functional materials employed in a range of important electro-optic devices .
    • Method : The thermodynamical, optical, and electrical properties of the binary mixtures of ChM and 4-n-decyloxybenzoic acid (DOBA) are studied using differential scanning calorimeter, polarized optical microscopy (POM), and impedance spectroscopy .
    • Results : The study investigates temperature range and stability of the mesophases of the mixtures. Phase diagrams in the heating and cooling cycles have been drawn for the ChM–DOBA binary system .
  • Serum Cholesterol Concentration Prediction

    • Field : Nutritional Epidemiology
    • Application : Serum myristic acid, a component of Cholesteryl Myristate, is used to predict dietary fat and serum cholesterol concentrations .
    • Method : A cross-sectional analysis of a population-based survey of adults was undertaken. The association of myristic acid in serum cholesterol ester and phospholipid with dietary fat or serum cholesterol was assessed .
    • Results : Serum myristic acid measured as molecular percentages, but not as concentrations, predict serum total cholesterol in a manner that distinguishes between the differential cholesterolemic effects of dietary saturated and polyunsaturated fats .
  • Mesenchymal Stem Cells (MSCs) Proliferation

    • Field : Stem Cell Therapy
    • Application : Cholesteryl Myristate is involved in the effect of bone morphogenetic protein 4 (BMP4) signalling on the proliferation of MSCs .
    • Method : Not specified .
    • Results : Not specified .
  • Drug Delivery System

    • Field : Pharmaceutical Sciences
    • Application : Supercooled smectic nanoparticles based on physiological cholesterol esters like Cholesteryl Myristate are under investigation as a potential novel carrier system for lipophilic drugs .
    • Method : Not specified .
    • Results : Not specified .
  • Enhancement of Mesophases Stability

    • Field : Material Science
    • Application : Cholesteryl Myristate (ChM) is used in the study of binary mixtures with 4-n-decyloxybenzoic acid (DOBA) to enhance the stability and temperature range of the mesophases .
    • Method : The thermodynamical, optical, and electrical properties of the binary mixtures of ChM and DOBA are studied using differential scanning calorimeter, polarized optical microscopy (POM), and impedance spectroscopy .
    • Results : The study investigates temperature range and stability of the mesophases of the mixtures. Phase diagrams in the heating and cooling cycles have been drawn for the ChM–DOBA binary system .
  • Structural Changes Study

    • Field : Biochemistry
    • Application : Cholesteryl Myristate is used in the study of structural changes with X-ray and neutron powder diffraction techniques .
    • Method : Not specified .
    • Results : Not specified .

Future Directions

Cholesteryl myristate, which forms at least two separate liquid crystalline phases before it melts, is one of the most studied of mesogenic compounds . It is concluded that different phases of liquid crystals are promising to sustain the drug release from the internal nanostructure .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate
Source PubChem
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InChI

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDMTGSQPOFVLR-ZPQCIJQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H72O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear, nearly colorless crystals; [Acros Organics MSDS], Solid
Record name Cholesteryl myristate
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Product Name

Cholesteryl myristate

CAS RN

1989-52-2
Record name Cholesteryl myristate
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Record name Cholesteryl myristate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-tetradecanoate
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Record name Cholest-5-en-3β-yl myristate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
BM Craven, GT DeTitta - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
… of cholesteryl esters and reported that cholesteryl myristate pas space group P2, with a = … X-Ray intensity data for cholesteryl myristate were collected in two batches. First, the 901 …
Number of citations: 96 pubs.rsc.org
EM Barrall, RS Porter, JF Johnson - Molecular Crystals and Liquid …, 1967 - Taylor & Francis
… of cholesteryl myristate. Also, the amount of polarized light rotated by the sample as a function of temperature has been measured at a fixed sample thickness. Cholesteryl myristate …
Number of citations: 35 www.tandfonline.com
K Sakamoto, RS Porter, JF Johnson - Molecular Crystals, 1969 - Taylor & Francis
… Abstract-This investigation provides the first reported viscosity measurements on cholesteryl myristate. Viscosities were measured as a function of both temperature and shear over …
Number of citations: 50 www.tandfonline.com
MJ Janiak, DM Small, GG Shipley - Journal of Lipid Research, 1979 - ASBMB
… We have now examined the interaction between cholesteryl myristate and dimyristoyi lecithin, a system in which the fatty acid component of the two lipids is constant. This, together with …
Number of citations: 57 www.jlr.org
J Kuntsche, H Bunjes - European journal of pharmaceutics and …, 2007 - Elsevier
… for the homogenization of cholesteryl myristate dispersions … chemical stability of cholesteryl myristate nanoparticles stabilized … The results indicate that cholesteryl myristate nanoparticles …
Number of citations: 31 www.sciencedirect.com
C Burks, DM Engelman - Proceedings of the National …, 1981 - National Acad Sciences
… Neutron scattering experiments on partially deuterated samples of pure cholesteryl myristate in the crystalline, smectic, cholesteric, and isotropic phases indicate that the molecule is …
Number of citations: 28 www.pnas.org
BE North, DM Small - The Journal of Physical Chemistry, 1977 - ACS Publications
… , cholestanyl myristate-cholesteryl myristate and cholestanyl … of cholestanyl myristate and cholesteryl myristate form solid … X-ray diffraction evidence indicates that cholesteryl myristate …
Number of citations: 13 pubs.acs.org
D Demus, HG Hahn, F Kuschel - Molecular Crystals and Liquid …, 1978 - Taylor & Francis
… We used samples of cholesteryl myristate synthesized in our laboratory. The substance was purified by ten recrystallizations from acetone to constant transition temperatures. By …
Number of citations: 57 www.tandfonline.com
J Kuntsche, MHJ Koch, M Drechsler… - Colloids and Surfaces B …, 2005 - Elsevier
… studied on smectic nanoparticles prepared from cholesteryl myristate which crystallizes between about 20 and −5 C in the colloidal state. Cholesteryl myristate is also a good model …
Number of citations: 32 www.sciencedirect.com
JH Wendorff, FP Price - Molecular Crystals and Liquid Crystals, 1973 - Taylor & Francis
… This paper is concerned with cholesteryl myristate and stearate. A second purpose of this paper is to check the idea that, possibly, the solid crystalline phase undergoes slight changes …
Number of citations: 22 www.tandfonline.com

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